Tesevatinib

Catalog No.
S547971
CAS No.
781613-23-8
M.F
C24H25Cl2FN4O2
M. Wt
491.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tesevatinib

CAS Number

781613-23-8

Product Name

Tesevatinib

IUPAC Name

7-[[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine

Molecular Formula

C24H25Cl2FN4O2

Molecular Weight

491.4 g/mol

InChI

InChI=1S/C24H25Cl2FN4O2/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30)/t13?,14-,15+

InChI Key

HVXKQKFEHMGHSL-GOOCMWNKSA-N

SMILES

CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC

Solubility

Soluble in DMSO, not in water

Synonyms

EXEL-7647, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-(((3aR,6aS)-2-methyloctahydrocyclopenta(c)pyrrol-5-yl)methoxy)-4-quinazolinamine, tesevatinib, XL-647, XL647

Canonical SMILES

CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC

Isomeric SMILES

CN1C[C@H]2CC(C[C@H]2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC

Description

The exact mass of the compound Tesevatinib is 490.13386 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tesevatinib as a Tyrosine Kinase Inhibitor

Tesevatinib is classified as a tyrosine kinase inhibitor (TKI). TKIs block the activity of enzymes called tyrosine kinases, which play a critical role in cell signaling. Specific tyrosine kinases are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Tesevatinib has been shown to inhibit several tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the Src family kinases [].

Here are some examples of Tesevatinib's targets:

  • EGFR

    Overexpression or mutations in EGFR are found in several cancers, including non-small cell lung cancer (NSCLC) and breast cancer. Tesevatinib's ability to inhibit EGFR suggests its potential application in treating these cancers.

  • Src family kinases

    These kinases are involved in various cellular processes, including cell proliferation, adhesion, and migration. Their dysregulation is implicated in tumorigenesis. Tesevatinib's inhibitory effect on Src family kinases could contribute to its anti-cancer properties [].

Tesevatinib is a multi-kinase inhibitor primarily targeting receptor tyrosine kinases involved in tumor growth and angiogenesis. It is chemically classified as a 4-anilinoquinazoline and is recognized for its ability to inhibit key pathways associated with various cancers and polycystic kidney diseases. The compound has a molecular weight of approximately 491.39 g/mol and its chemical formula is C${24}$H${25}$Cl${2}$F N${4}$O$_{2}$ .

Tesevatinib acts as a multi-target RTK inhibitor. It binds to and inhibits the activity of several RTKs, including epidermal growth factor receptor (EGFR), HER2, vascular endothelial growth factor receptor (VEGFR), and ephrin B4 (EphB4) [, ]. These RTKs play a significant role in promoting tumor cell growth, survival, and angiogenesis (blood vessel formation) []. By inhibiting these RTKs, Tesevatinib disrupts these processes, potentially leading to tumor regression.

In the context of ADPKD, Tesevatinib's mechanism is still under investigation. However, it is hypothesized that by inhibiting VEGFR and other RTKs involved in cell proliferation and blood vessel formation, it might slow down cyst growth and progression of the disease [].

As Tesevatinib is still under investigation, comprehensive data on its safety profile is limited. However, pre-clinical studies suggest it may be well-tolerated []. Further clinical trials are needed to fully assess its safety profile in humans.

, including:

  • Oxidation: Particularly at methoxy groups, leading to the formation of aldehydes or carboxylic acids.
  • Reduction: This may alter its functional groups, impacting its biological activity.
  • Hydrolysis: Under certain conditions, tesevatinib can hydrolyze, affecting its stability and efficacy .

Tesevatinib exhibits significant biological activity by inhibiting multiple receptor tyrosine kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Involved in cell proliferation.
  • Human Epidermal Growth Factor Receptor 2 (HER2): Plays a critical role in breast cancer.
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Important for angiogenesis.
  • Ephrin Type-B Receptor 4: Associated with cell adhesion and migration.

In preclinical studies, tesevatinib has demonstrated potent inhibition of tumor growth across various cancer models, including breast, lung, colon, and prostate cancers .

The synthesis of tesevatinib involves multiple steps:

  • Formation of the Quinazoline Core: The initial step typically involves the condensation of appropriate anilines and carbonyl compounds to form the quinazoline structure.
  • Introduction of Functional Groups: Subsequent reactions introduce methoxy and other substituents to achieve the desired pharmacological profile.
  • Salt Formation: Tesevatinib is often prepared as a tosylate salt to enhance solubility and bioavailability .

Tesevatinib has been explored for various therapeutic applications:

  • Cancer Treatment: It is being investigated for its efficacy in treating non-small cell lung cancer and HER2-positive breast cancer.
  • Polycystic Kidney Disease: Tesevatinib is undergoing clinical trials for autosomal dominant and recessive polycystic kidney disease due to its ability to inhibit pathways that promote cyst growth .

Research indicates that tesevatinib interacts with several key signaling pathways:

  • Inhibition of Kinase Activity: Tesevatinib reduces phosphorylation of critical mediators such as EGFR, Src, and KDR, leading to decreased cellular proliferation and angiogenesis.
  • Combination Therapies: Its multi-target approach makes it suitable for combination therapies aimed at enhancing treatment efficacy against resistant cancer types .

Several compounds share structural or functional similarities with tesevatinib. Here are some notable examples:

Compound NameStructural ClassKey TargetsUnique Features
ErlotinibAnilinoquinazolineEGFRApproved for non-small cell lung cancer
LapatinibAnilinoquinazolineHER2Dual inhibitor of EGFR and HER2
SorafenibMulti-kinase inhibitorVEGFR, PDGFREffective against renal cell carcinoma
AfatinibAnilinoquinazolineEGFRIrreversible inhibitor with broader activity

Tesevatinib stands out due to its unique multi-target inhibition profile that encompasses not only the epidermal growth factor receptor but also other critical kinases involved in both tumor proliferation and angiogenesis .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

490.1338596 g/mol

Monoisotopic Mass

490.1338596 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F6XM2TN5A1

Pharmacology

Tesevatinib is an orally bioavailable small-molecule receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Tesevatinib binds to and inhibits several tyrosine receptor kinases that play major roles in tumor cell proliferation and tumor vascularization, including epidermal growth factor receptor (EGFR; ERBB1), epidermal growth factor receptor 2 (HER2; ERBB2), vascular endothelial growth factor receptor (VEGFR), and ephrin B4 (EphB4). This may result in the inhibition of tumor growth and angiogenesis, and tumor regression.

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

Tesevatinib inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies. In addition, tesevatinib inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis. In a broad array of preclinical tumor models including breast, lung, colon and prostate cancer, XL647 demonstrated potent inhibition of tumor growth and causes tumor regression. In cell culture models, tesevatinib retains significant potency against mutant EGFRs that are resistant to current EGFR inhibitors.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
VEGFR family
VEGFR2 (KDR) [HSA:3791] [KO:K05098]

Other CAS

781613-23-8

Wikipedia

Tesevatinib

Biological Half Life

50-70 hours

Dates

Modify: 2023-08-15
1: Stasi I, Cappuzzo F. Second generation tyrosine kinase inhibitors for the treatment of metastatic non-small-cell lung cancer. Transl Respir Med. 2014 Jan 6;2:2. doi: 10.1186/2213-0802-2-2. eCollection 2014. PubMed PMID: 25505694; PubMed Central PMCID: PMC4215821.
2: Yu HA, Riely GJ. Second-generation epidermal growth factor receptor tyrosine kinase inhibitors in lung cancers. J Natl Compr Canc Netw. 2013 Feb 1;11(2):161-9. PubMed PMID: 23411383; PubMed Central PMCID: PMC3673302.
3: Pietanza MC, Gadgeel SM, Dowlati A, Lynch TJ, Salgia R, Rowland KM Jr, Wertheim MS, Price KA, Riely GJ, Azzoli CG, Miller VA, Krug LM, Kris MG, Beumer JH, Tonda M, Mitchell B, Rizvi NA. Phase II study of the multitargeted tyrosine kinase inhibitor XL647 in patients with non-small-cell lung cancer. J Thorac Oncol. 2012 May;7(5):856-65. doi: 10.1097/JTO.0b013e31824c943f. PubMed PMID: 22722787.
4: Chmielecki J, Pietanza MC, Aftab D, Shen R, Zhao Z, Chen X, Hutchinson K, Viale A, Kris MG, Stout T, Miller V, Rizvi N, Pao W. EGFR-mutant lung adenocarcinomas treated first-line with the novel EGFR inhibitor, XL647, can subsequently retain moderate sensitivity to erlotinib. J Thorac Oncol. 2012 Feb;7(2):434-42. doi: 10.1097/JTO.0b013e31823c5aee. PubMed PMID: 22173702; PubMed Central PMCID: PMC3261336.
5: Pietanza MC, Lynch TJ Jr, Lara PN Jr, Cho J, Yanagihara RH, Vrindavanam N, Chowhan NM, Gadgeel SM, Pennell NA, Funke R, Mitchell B, Wakelee HA, Miller VA. XL647--a multitargeted tyrosine kinase inhibitor: results of a phase II study in subjects with non-small cell lung cancer who have progressed after responding to treatment with either gefitinib or erlotinib. J Thorac Oncol. 2012 Jan;7(1):219-26. doi: 10.1097/JTO.0b013e31822eebf9. PubMed PMID: 22011666.
6: Gaughan EM, Costa DB. Genotype-driven therapies for non-small cell lung cancer: focus on EGFR, KRAS and ALK gene abnormalities. Ther Adv Med Oncol. 2011 May;3(3):113-25. doi: 10.1177/1758834010397569. PubMed PMID: 21904575; PubMed Central PMCID: PMC3150063.
7: Giaccone G, Wang Y. Strategies for overcoming resistance to EGFR family tyrosine kinase inhibitors. Cancer Treat Rev. 2011 Oct;37(6):456-64. doi: 10.1016/j.ctrv.2011.01.003. Epub 2011 Mar 1. Review. PubMed PMID: 21367530; PubMed Central PMCID: PMC3139833.
8: Nguyen KS, Kobayashi S, Costa DB. Acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small-cell lung cancers dependent on the epidermal growth factor receptor pathway. Clin Lung Cancer. 2009 Jul;10(4):281-9. doi: 10.3816/CLC.2009.n.039. Review. PubMed PMID: 19632948; PubMed Central PMCID: PMC2758558.
9: Pakkala S, Ramalingam SS. Combined inhibition of vascular endothelial growth factor and epidermal growth factor signaling in non-small-cell lung cancer therapy. Clin Lung Cancer. 2009 Mar;10 Suppl 1:S17-23. doi: 10.3816/CLC.2009.s.003. Review. PubMed PMID: 19362942.
10: Pennell NA, Lynch TJ Jr. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. Oncologist. 2009 Apr;14(4):399-411. doi: 10.1634/theoncologist.2008-0276. Epub 2009 Apr 8. Review. PubMed PMID: 19357226.
11: Riely GJ. Second-generation epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer. J Thorac Oncol. 2008 Jun;3(6 Suppl 2):S146-9. doi: 10.1097/JTO.0b013e318174e96e. Review. PubMed PMID: 18520300.
12: Cabebe E, Wakelee H. Role of anti-angiogenesis agents in treating NSCLC: focus on bevacizumab and VEGFR tyrosine kinase inhibitors. Curr Treat Options Oncol. 2007 Feb;8(1):15-27. Review. PubMed PMID: 17634832.
13: Gendreau SB, Ventura R, Keast P, Laird AD, Yakes FM, Zhang W, Bentzien F, Cancilla B, Lutman J, Chu F, Jackman L, Shi Y, Yu P, Wang J, Aftab DT, Jaeger CT, Meyer SM, De Costa A, Engell K, Chen J, Martini JF, Joly AH. Inhibition of the T790M gatekeeper mutant of the epidermal growth factor receptor by EXEL-7647. Clin Cancer Res. 2007 Jun 15;13(12):3713-23. PubMed PMID: 17575237.

Explore Compound Types